REACTION_SMILES
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[CH3:32][NH2:33].[CH3:35][CH2:36][OH:37].[ClH:34].[O:1]=[C:2]1[O:3][CH:4]([CH2:20][N:21]2[C:22](=[O:23])[c:24]3[c:25]([cH:26][cH:27][cH:28][cH:29]3)[C:30]2=[O:31])[CH2:5][N:6]1[c:7]1[cH:8][cH:9][c:10]([N:13]2[C:14](=[O:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1>>[O:1]=[C:2]1[O:3][CH:4]([CH2:20][NH2:21])[CH2:5][N:6]1[c:7]1[cH:8][cH:9][c:10]([N:13]2[C:14](=[O:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1
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Name
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Type
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product
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Smiles
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NCC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:32][NH2:33].[CH3:35][CH2:36][OH:37].[ClH:34].[O:1]=[C:2]1[O:3][CH:4]([CH2:20][N:21]2[C:22](=[O:23])[c:24]3[c:25]([cH:26][cH:27][cH:28][cH:29]3)[C:30]2=[O:31])[CH2:5][N:6]1[c:7]1[cH:8][cH:9][c:10]([N:13]2[C:14](=[O:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1>>[O:1]=[C:2]1[O:3][CH:4]([CH2:20][NH2:21])[CH2:5][N:6]1[c:7]1[cH:8][cH:9][c:10]([N:13]2[C:14](=[O:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |